molecular formula C24H30N4O5S B14950243 N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide

N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B14950243
M. Wt: 486.6 g/mol
InChI Key: HHFJDIHLPIEXBY-UHFFFAOYSA-N
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Description

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinecarbonyl intermediate, followed by its reaction with 4-tert-butylcyclohexylidene and subsequent functionalization with nitro and sulfonamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and hydrazinecarbonyl compounds.

    N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30N4O5S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H30N4O5S/c1-24(2,3)18-13-15-19(16-14-18)25-26-23(29)17-27(20-9-5-4-6-10-20)34(32,33)22-12-8-7-11-21(22)28(30)31/h4-12,18H,13-17H2,1-3H3,(H,26,29)

InChI Key

HHFJDIHLPIEXBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CC1

Origin of Product

United States

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